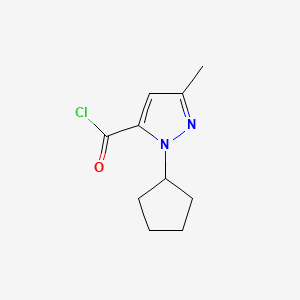

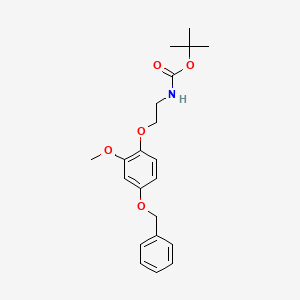

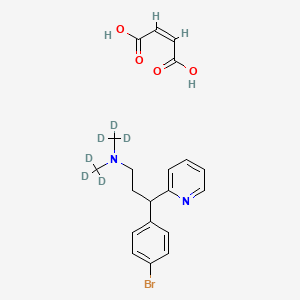

![molecular formula C8H15N B585495 (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane CAS No. 153075-17-3](/img/structure/B585495.png)

(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azabicyclo hexanes are a type of organic compound that contain a nitrogen atom and two carbon atoms forming a three-membered ring structure . They are common structural components in natural products and bioactive compounds .

Synthesis Analysis

The synthesis of azabicyclo hexanes often involves metal-mediated cyclopropanation domino reactions . A base-promoted intramolecular addition of alkenes has also been reported to deliver conformationally restricted highly substituted aza [3.1.0]bicycles .

Chemical Reactions Analysis

Azabicyclo hexanes can participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of azabicyclo hexanes can vary widely depending on their specific structure and substituents. For example, hexane has a density of 0.659 g/mL at 25 °C and a boiling point of 68 °C .

Scientific Research Applications

Synthesis and Structural Analysis

A variety of derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton have been synthesized through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles. These processes have yielded enantiomerically pure compounds, showcasing the compound's versatility in creating complex molecular structures with potential pharmaceutical applications (Gensini et al., 2002).

Asymmetric Synthesis of Biologically Active Compounds

Azabicyclo[3.1.0]hexane-1-ols, derived from amino acid derivatives, have been identified as versatile intermediates for the asymmetric synthesis of pharmacologically active products. Through selective rearrangements, these compounds can lead to the production of pyrrolidinones, optically active dihydropyridinones, and chiral tricyclopiperidinones, highlighting their utility in creating biologically active compounds with potential therapeutic applications (Jida et al., 2007).

Conformational Dynamics

Studies have also focused on the conformational dynamics of nitrogen-fused azabicycles, including 1-azabicyclo[2.2.0]hexane, to understand their structural flexibility. This research provides insights into the molecular mechanics of these compounds, which could be crucial for designing drugs with specific biological activities (Belostotskii & Markevich, 2003).

Modular Synthesis for Chemical Libraries

A practical and scalable synthesis of an advanced heterocyclic intermediate, showcasing the potential for producing large quantities of azabicyclo[3.1.0]hexane derivatives. This synthesis route emphasizes the compound's utility in creating extensive chemical libraries for pharmaceutical research and development (Sirois et al., 2018).

Pharmaceutical Applications

Azabicyclo[3.1.0]hexane derivatives have been explored for their pharmacological properties, including their role as μ opioid ligands for the treatment of pruritus in dogs. This research underlines the compound's potential in developing new veterinary medicines with high specificity and efficacy (Lunn et al., 2012).

Mechanism of Action

Target of Action

The primary targets of (1R)-1-Isopropyl-3-azabicyclo[31Compounds with a similar 3-azabicyclo[310]hexane structure have been found to act on various biological targets .

Mode of Action

The exact mode of action of (1R)-1-Isopropyl-3-azabicyclo[31The 1-azabicyclo[310]hexane ring, a key moiety in natural products, is known for its biological activities against bacteria, fungi, and tumors through DNA alkylation .

Biochemical Pathways

The specific biochemical pathways affected by (1R)-1-Isopropyl-3-azabicyclo[31The 1-azabicyclo[310]hexane ring is a key component in natural products that exhibit biological activities, suggesting that it may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of (1R)-1-Isopropyl-3-azabicyclo[31Compounds with a similar 3-azabicyclo[310]hexane structure have been found to exhibit biological activities against bacteria, fungi, and tumors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-6(2)8-3-7(8)4-9-5-8/h6-7,9H,3-5H2,1-2H3/t7?,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZXXFXYXOPLNM-BRFYHDHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CC1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]12CC1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

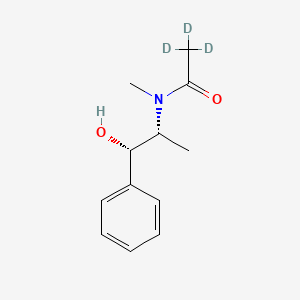

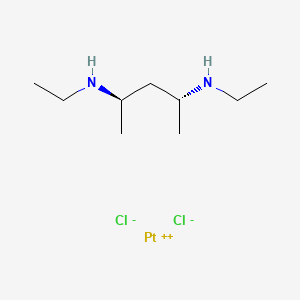

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)

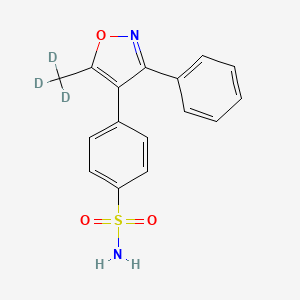

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)